A Technical Guide to the Physical Properties of (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride
A Technical Guide to the Physical Properties of (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride
Executive Summary
(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis and drug development. Its specific stereochemistry and functional groups—a primary amine, a primary alcohol, and a methyl ether—make it a versatile synthon for creating complex molecular architectures. A thorough understanding of its physical properties is paramount for researchers and process chemists to ensure purity, consistency, and successful integration into synthetic workflows. This technical guide provides a comprehensive overview of the key physical characteristics of (S)-2-Amino-3-methoxypropan-1-ol HCl and presents detailed, field-proven methodologies for their experimental determination. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reliable and reproducible results.
Chemical Identity and Structure
A precise characterization begins with the unambiguous identification of the molecule. The structural and molecular details are fundamental to understanding its physical behavior.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-amino-3-methoxypropan-1-ol hydrochloride | N/A |
| Molecular Formula | C₄H₁₂ClNO₂ | [1] |
| Molecular Weight | 141.60 g/mol | [1][2] |
| CAS Number | 333743-96-7 | [1] |
| Canonical SMILES | COCC(N)CO.Cl | N/A |
Chemical Structure:
Figure 1: 2D Structure of (S)-2-Amino-3-methoxypropan-1-ol Hydrochloride
Core Physical Properties Summary
| Property | Value / Expected Characteristic | Experimental Section |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | To be determined experimentally | Section 4.1 |
| Solubility Profile | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and insoluble in nonpolar organic solvents. | Section 4.2 |
| Specific Optical Rotation [α] | To be determined experimentally | Section 4.3 |
Experimental Methodologies for Physical Property Determination
The following sections provide detailed protocols for characterizing the physical properties of (S)-2-Amino-3-methoxypropan-1-ol HCl. These methods are fundamental for quality control, purity assessment, and reaction optimization.
Melting Point Analysis
Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A pure compound exhibits a sharp, well-defined melting range (typically <1°C), whereas impurities will cause a depression and broadening of this range.[3] The methodology described below employs a two-step heating process to ensure both efficiency and accuracy.
Protocol for Melting Point Determination:
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Sample Preparation:
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Ensure the sample is completely dry by placing it under a high vacuum for several hours. Moisture can artificially depress the melting point.
-
Place a small amount of the dry sample on a watch glass and crush it into a fine powder using a spatula.
-
Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (1-2 mm in height) of the sample enters the tube.
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Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[4]
-
-
Instrument Setup (Modern Digital Apparatus, e.g., Mel-Temp):
-
Set the starting temperature to approximately 20°C below the expected melting point. If unknown, a preliminary rapid determination is necessary.
-
Insert the prepared capillary tube into the sample holder of the apparatus.[5]
-
-
Approximate Melting Point Determination (if unknown):
-
Set a rapid heating ramp rate (e.g., 10-20°C per minute).[4]
-
Observe the sample and record the approximate temperature range at which it melts. This provides a target for the accurate measurement.
-
Allow the apparatus to cool significantly before proceeding.
-
-
Accurate Melting Point Determination:
-
Set the starting temperature to 10-15°C below the approximate melting point found in the previous step.
-
Set a slow heating ramp rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal of the solid just disappears.[6]
-
The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.
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Caption: Calculation of specific rotation from experimental data.
Predicted Spectroscopic Characteristics
While experimental spectra should be acquired for definitive identification, the following provides the expected characteristics based on the molecule's structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like D₂O (which would exchange the -OH and -NH₃⁺ protons), one would expect to see:
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A singlet around 3.3-3.4 ppm (3H, -OCH₃).
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A multiplet (likely a doublet of doublets) for the -CH₂O- group adjacent to the chiral center.
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A multiplet for the chiral methine (-CH-NH₃⁺).
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A multiplet for the -CH₂OH group.
-
-
IR (Infrared) Spectroscopy:
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A broad absorption band from 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.
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Strong, broad absorptions centered around 2500-3000 cm⁻¹ for the N-H stretching of the ammonium salt (R-NH₃⁺).
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C-H stretching absorptions just below 3000 cm⁻¹.
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A strong C-O stretching band around 1100-1150 cm⁻¹ for the ether and another for the alcohol.
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Conclusion
The physical properties of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride are defining characteristics that dictate its handling, application, and quality. While some specific data points like the melting point and specific rotation require experimental determination, the methodologies provided in this guide offer a robust framework for any research, development, or quality control laboratory. Adherence to these detailed protocols will ensure the generation of accurate and reliable data, which is essential for the successful application of this valuable chiral building block in the synthesis of advanced chemical entities.
References
- CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess. (2021). YouTube.
- Specific Rotation. (n.d.). Chemistry Steps.
- Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021). YouTube.
- Understanding Specific Rotation: A Key Property of Chiral Compounds. (n.d.). Science Mania.
- 2-AMINO-3-METHOXYPROPAN-1-OL HCL. (n.d.). CymitQuimica.
- Melting point determination. (n.d.). SSERC.
- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
- Measuring the Melting Point. (2023). Westlab Canada.
- Melting point determination. (n.d.). University of Calgary.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Saddleback College.
- Determination of melting and boiling points. (n.d.). University of Technology, Iraq.
- Solubility. (n.d.). University of Toronto Scarborough.
- Solubility of Organic Compounds. (2023). University of Toronto.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Maryland.
- 1-Amino-3-methoxy-propan-2-olhydrochloride. (n.d.). Matrix Scientific.
Sources
- 1. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]
- 2. 60812-33-1 Cas No. | 1-Amino-3-methoxy-propan-2-olhydrochloride | Matrix Scientific [matrixscientific.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. westlab.com [westlab.com]
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